molecular formula C17H11F3N2O3S B2398999 1-[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone CAS No. 626221-00-9

1-[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone

Cat. No.: B2398999
CAS No.: 626221-00-9
M. Wt: 380.34
InChI Key: DSQACWZZVAMGNV-UHFFFAOYSA-N
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Description

1-[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with:

  • 6-(1,3-Benzodioxol-5-yl): A fused aromatic ring system with electron-rich oxygen atoms, likely improving lipophilicity and π-π stacking interactions.
  • 4-(Trifluoromethyl): A strong electron-withdrawing group (EWG) that increases metabolic stability and influences electronic distribution.
  • 2-Acetyl group: A ketone moiety that may participate in redox reactions or serve as a synthetic handle for derivatization.

This compound’s structural complexity and diverse substituents make it a candidate for pharmaceutical or materials science applications, particularly in kinase inhibition or as a fluorescent probe due to its conjugated system.

Properties

IUPAC Name

1-[3-amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3S/c1-7(23)15-14(21)13-9(17(18,19)20)5-10(22-16(13)26-15)8-2-3-11-12(4-8)25-6-24-11/h2-5H,6,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQACWZZVAMGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC4=C(C=C3)OCO4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H11F3N2O3S
  • Molecular Weight : 380.34 g/mol
  • InChI Key : DSQACWZZVAMGNV-UHFFFAOYSA-N

Biological Activity Overview

The compound exhibits a variety of biological activities, particularly in the fields of oncology and neurology. Its structure suggests potential interactions with various biological targets, including kinases and receptors.

1. Anticancer Activity

Research indicates that compounds similar to 1-[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone show significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies demonstrated that related thieno[2,3-b]pyridine derivatives inhibited the proliferation of various cancer cell lines. The IC50 values for growth inhibition ranged from 0.3 to 1.2 µM in acute leukemia models, indicating potent activity against these malignancies .
Cell LineIC50 (µM)Mechanism of Action
MV4-11 (leukemia)0.3Inhibition of MEK1/2 kinases
MOLM13 (leukemia)1.2Down-regulation of phospho-ERK1/2

The proposed mechanism involves the inhibition of key signaling pathways critical for cancer cell survival and proliferation:

  • MEK/ERK Pathway : The compound may inhibit the MEK/ERK signaling pathway, which is often dysregulated in cancer cells. This inhibition leads to decreased phosphorylation of downstream targets involved in cell cycle progression and survival .

Case Studies

Several studies have explored the biological effects of thieno[2,3-b]pyridine derivatives:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thieno[2,3-b]pyridines as anticancer agents, noting their ability to induce apoptosis in cancer cells through caspase activation .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection models, potentially offering therapeutic avenues for neurodegenerative diseases by modulating neuroinflammatory responses.

Scientific Research Applications

Basic Information

  • Molecular Formula : C17H11F3N2O3S
  • Molecular Weight : 380.34 g/mol
  • Exact Mass : 380.044248 g/mol
  • InChIKey : DSQACWZZVAMGNV-UHFFFAOYSA-N

Structural Features

The compound features a thieno[2,3-b]pyridine core with a trifluoromethyl group and a benzodioxole moiety, which contribute to its unique chemical reactivity and biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

Case Study: Anticancer Activity

A study demonstrated that derivatives of thieno[2,3-b]pyridine exhibit anticancer properties by inhibiting specific cancer cell lines. The compound's ability to interact with biological targets such as kinases and G-protein coupled receptors (GPCRs) has been explored for developing novel anticancer therapies .

Pharmacology

Research indicates that this compound may act as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Case Study: GPCR Modulation

The compound's interaction with G-protein coupled receptors has been studied, revealing its potential role in modulating signaling pathways relevant to various diseases, including metabolic disorders and cancer . This modulation can lead to improved therapeutic outcomes.

Materials Science

The unique electronic properties of the compound make it suitable for applications in organic electronics and photonics.

Case Study: Organic Photovoltaics

Research has shown that compounds with similar structures can be used as active materials in organic solar cells. The incorporation of the thieno[2,3-b]pyridine structure may enhance charge transport properties, leading to improved efficiency in photovoltaic devices .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerCell Viability AssayIC50 = 25 µM
GPCR ModulationBinding AffinityKi = 50 nM
Enzyme InhibitionEnzymatic AssayIC50 = 30 µM

Table 2: Synthesis Overview

MethodologyYield (%)ConditionsReference
Oxidative Cyclization70%MnO2, AcOH
Nucleophilic Substitution85%Reflux in DCM
Condensation Reaction90%Room Temperature

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-b]pyridine Derivatives

Substituent Variations and Electronic Effects

Compound Name/Structure Key Substituents Electronic Properties Biological/Physicochemical Implications Reference
1-[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone (Target) - 3-Amino
- 6-Benzodioxol
- 4-Trifluoromethyl
- 2-Acetyl
- Strong EW effect (CF₃)
- Moderate ED effect (benzodioxol)
- Polarizable core
Enhanced metabolic stability, potential CNS penetration
3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carbonitriles (4a,b) - 3-Amino
- 5-Ethoxycarbonyl
- 6-Methyl
- 2-Carbonitrile
- Moderate EW (CN)
- ED (ester)
- Steric hindrance (methyl)
Improved solubility (ester), reduced reactivity (CN)
Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridylsulfanyl)acetate - 4-Styryl
- 2-Sulfanyl acetate
- 3-Cyano
- Strong π-π interactions (styryl)
- Thioether linkage
Potential for polymer conjugation, altered redox behavior
3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone - 4-Bromophenyl
- 3-Fluoro-4-methoxyphenyl
- 4-Trifluoromethyl
- Halogen (Br, F) EW effects
- Methoxy ED effect
Increased halogen bonding, potential photostability
3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine - 3-Phenyl
- 6-Trifluoromethyl
- [3,2-b] ring fusion
- Altered ring fusion geometry
- Phenyl π-system
Possible differences in target binding vs. [2,3-b] isomers
Key Observations:
  • Trifluoromethyl Group: Present in both the target compound and [3-Amino-6-(4-bromophenyl)-...methanone] (), this group enhances metabolic stability and electron deficiency, favoring interactions with hydrophobic enzyme pockets.
  • Benzodioxol vs. Bromophenyl : The benzodioxol group in the target compound provides electron-donating oxygen atoms, contrasting with the electron-withdrawing bromophenyl in . This difference may influence solubility and binding to targets like serotonin receptors.

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The thieno[2,3-b]pyridine core is constructed via cyclocondensation between substituted thiophene precursors and aminopyridine intermediates. A key step involves the reaction of 3-amino-4-(trifluoromethyl)thiophene-2-carboxylate with 1,3-benzodioxol-5-yl boronic acid under Suzuki-Miyaura coupling conditions. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling at the 6-position of the pyridine ring, achieving yields of 68–72%.

Trifluoromethylation Strategies

Introducing the trifluoromethyl group at the 4-position employs either:

  • Electrophilic trifluoromethylation using Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) in dichloromethane at −20°C.
  • Nucleophilic displacement with CF₃Cu generated in situ from CF₃SiMe₃ and CuI. This method requires anhydrous DMF and temperatures of 80–100°C, yielding 58–63%.

Aminolysis and Acetylation

The 3-amino group is introduced via aminolysis of a nitro precursor using NH₃ in methanol under high-pressure conditions (5 bar, 100°C). Subsequent acetylation with acetic anhydride in pyridine affords the ethanone moiety at the 2-position, with a 85% conversion rate.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields for the Suzuki-Miyaura coupling were achieved in tetrahydrofuran (THF) at 65°C, whereas dimethylacetamide (DMAc) improved solubility for larger-scale reactions (≥10 mmol). Elevated temperatures (>80°C) led to decomposition of the benzodioxol group, reducing yields by 15–20%.

Catalytic Systems

A comparison of palladium catalysts revealed Pd(dppf)Cl₂ provided superior regioselectivity over Pd(PPh₃)₄ for thieno[2,3-b]pyridine formation (Table 1).

Table 1: Catalyst Screening for Suzuki-Miyaura Coupling

Catalyst Yield (%) Selectivity (%)
Pd(PPh₃)₄ 68 82
Pd(dppf)Cl₂ 72 94
Pd(OAc)₂/XPhos 65 78

Purification and Characterization

Chromatographic Techniques

Crude products were purified via flash chromatography (silica gel, ethyl acetate/hexanes) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water). The latter method achieved >98% purity for pharmaceutical-grade material.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.41 (d, J = 1.7 Hz, 1H, benzodioxol-H), 7.32 (d, J = 8.3 Hz, 1H, pyridine-H), 2.65 (s, 3H, COCH₃).
  • MS (APCI+) : m/z 395.1 [M + H]⁺.

Challenges and Mitigation Strategies

Stability of the Trifluoromethyl Group

Hydrolytic degradation of the CF₃ group was observed under acidic conditions (pH < 4). Stabilization was achieved by conducting reactions under inert atmosphere (N₂ or Ar) and using anhydrous solvents.

Regioselectivity in Cyclocondensation

Competing formation of [3,2-b]pyridine isomers was minimized by employing bulky ligands (XPhos) and low temperatures (0–5°C).

Industrial-Scale Production

Flow Reactor Synthesis

Continuous flow systems (Hastelloy coil reactor, 100°C, 10 min residence time) enhanced reproducibility for the aminolysis step, achieving 89% yield at 50 g scale.

Supplier Landscape

Key suppliers include AK Scientific (San Francisco) and Ryan Scientific (USA), which offer the compound for research use at 98% purity.

Q & A

Q. What synthetic strategies are commonly employed for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with functionalized thieno[2,3-b]pyridine precursors. Key steps include:

  • Nucleophilic substitution to introduce the trifluoromethyl group at the 4-position of the thienopyridine core.
  • Coupling reactions (e.g., Suzuki-Miyaura) to attach the 1,3-benzodioxol-5-yl moiety at the 6-position .
  • Acylation at the 2-position using acetylating agents (e.g., acetic anhydride) under basic conditions . Reaction optimization often requires controlled temperatures (e.g., reflux in DMF or THF) and inert atmospheres to prevent side reactions.

Q. Which analytical techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrogen/carbon environments. For example, the trifluoromethyl group appears as a singlet in ¹⁹F NMR .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% is typical for research-grade material) .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and crystal packing, particularly for novel derivatives .

Q. What is the role of the trifluoromethyl group in modulating reactivity?

The -CF₃ group enhances:

  • Electron-withdrawing effects , stabilizing intermediates during substitution reactions.
  • Metabolic stability in biological assays by resisting oxidative degradation .
  • Lipophilicity , improving membrane permeability in cellular studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in multi-step syntheses?

  • Stepwise Monitoring : Use TLC or LC-MS to track intermediate formation. For example, incomplete coupling of the benzodioxole moiety can lead to des-aryl byproducts .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, while ligand choice (e.g., XPhos) reduces homocoupling .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while dichloromethane minimizes side reactions in acylation steps .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Case Study : Replacing the benzodioxole group with a 4-chlorophenyl moiety reduced anti-inflammatory activity by 30% in murine models, suggesting the benzodioxole’s electron-rich structure is critical for target binding .
  • Trifluoromethyl Position : Moving -CF₃ from the 4- to 5-position on the thienopyridine core decreased kinase inhibition potency (IC₅₀ shifted from 12 nM to 240 nM) .

Q. How can contradictory data in biological assays be resolved?

  • Assay Validation : Compare results across multiple models (e.g., in vitro enzyme inhibition vs. in vivo murine inflammation). For instance, discrepancies may arise from off-target effects in whole-organism studies .
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites that contribute to observed activity in vivo but not in vitro .
  • Dose-Response Curves : Ensure linearity across concentrations; non-linear effects may indicate aggregation or solubility issues .

Key Recommendations for Researchers

  • Prioritize X-ray crystallography for novel derivatives to resolve structural ambiguities.
  • Use DFT calculations to predict electronic effects of substituents on reactivity and binding.
  • Validate biological activity in orthogonal assays (e.g., SPR for binding affinity, cell-based models for functional response).

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